Lergotrile mesylate

Vue d'ensemble

Description

Le méthylate de lergotrile est un dérivé de l’ergot et un agoniste de la dopamine. Il a été étudié pour ses effets thérapeutiques potentiels, en particulier dans le traitement de maladies telles que l’hypertension et les troubles de la sécrétion de prolactine . Le composé est connu pour sa capacité à abaisser la pression artérielle et à inhiber la sécrétion de prolactine, ce qui en fait un sujet d’intérêt pour la recherche pharmacologique et clinique .

Méthodes De Préparation

La synthèse du méthylate de lergotrile implique plusieurs étapes, à partir des alcaloïdes de l’ergot. Les étapes clés comprennent :

Extraction des alcaloïdes de l’ergot : La première étape consiste à extraire les alcaloïdes de l’ergot du champignon.

Modification chimique : Les alcaloïdes extraits subissent des modifications chimiques pour introduire des groupes fonctionnels spécifiques.

Analyse Des Réactions Chimiques

Le méthylate de lergotrile subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le méthylate de lergotrile en ses formes réduites.

Substitution : Le groupe méthylsulfonate dans le méthylate de lergotrile en fait un bon groupe partant, permettant des réactions de substitution nucléophile

Réactifs et conditions courants : Les réactifs typiques comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et les nucléophiles pour les réactions de substitution. .

4. Applications de la recherche scientifique

Le méthylate de lergotrile a été largement étudié pour ses applications dans divers domaines :

Médecine : Il est utilisé pour gérer des affections comme l’hypertension et les troubles de la sécrétion de prolactine. .

Biologie : La recherche sur le méthylate de lergotrile a fourni des informations sur les fonctions des récepteurs de la dopamine et la régulation de la sécrétion hormonale

Chimie : Le composé sert de modèle pour étudier le comportement chimique des dérivés de l’ergot et leurs interactions avec les systèmes biologiques

Applications De Recherche Scientifique

Medical Applications

Parkinson's Disease Treatment

Lergotrile mesylate has been investigated for its efficacy in treating Parkinson's disease, particularly in patients experiencing progression despite conventional treatments like levodopa and carbidopa. A notable study involving 20 patients reported significant improvements in symptoms such as rigidity, tremor, and bradykinesia when this compound was added to their treatment regimen. The mean daily dose was 52 mg, resulting in a 15% reduction in the levodopa dosage required by patients .

Hyperprolactinemia Management

Research indicates that this compound effectively lowers prolactin levels in patients with hyperprolactinemia. A study demonstrated that this compound could normalize prolactin secretion patterns in patients with Parkinson's disease undergoing treatment with other dopamine agonists .

Biological Research

Dopamine Receptor Studies

this compound serves as a valuable tool for studying dopamine receptor functions. Its ability to activate dopamine receptors provides insights into the regulatory mechanisms of hormone secretion and the physiological roles of these receptors.

Hormonal Regulation

The compound has been linked to the modulation of growth hormone and prolactin secretion, contributing to a better understanding of endocrine system dynamics .

Chemical Research

Chemical Behavior Studies

As an ergot derivative, this compound is utilized to explore the chemical behavior of similar compounds. Its unique chemical structure allows researchers to study interactions with biological systems, providing a model for developing new therapeutic agents.

Case Studies

Case Study 1: Parkinson's Disease

A clinical trial assessed the impact of adding this compound to the treatment regimen of patients with Parkinson's disease who were not responding adequately to levodopa therapy. The trial showed significant reductions in motor symptoms and improved quality of life measures after six months of treatment with this compound .

Case Study 2: Hyperprolactinemia

In another study focusing on hyperprolactinemia, patients treated with this compound exhibited normalized prolactin levels, demonstrating its effectiveness as a therapeutic agent for managing hormonal imbalances associated with this condition .

Mécanisme D'action

Le méthylate de lergotrile exerce ses effets principalement par son action d’agoniste de la dopamine. Il se lie aux récepteurs de la dopamine, imitant l’action de la dopamine et conduisant à divers effets physiologiques. La capacité du composé à abaisser les niveaux de prolactine est due à son inhibition de la sécrétion de prolactine par l’hypophyse . De plus, il affecte la pression artérielle en modulant le tonus vasculaire par l’activation des récepteurs de la dopamine .

Comparaison Avec Des Composés Similaires

Le méthylate de lergotrile est similaire à d’autres dérivés de l’ergot tels que la bromocriptine et la cabergoline. Il possède des propriétés uniques qui le distinguent de ces composés :

Activité Biologique

Lergotrile mesylate, an ergot alkaloid derivative, is primarily recognized for its role as a dopamine agonist in the treatment of Parkinson's disease and other conditions associated with dopamine deficiency. This article delves into the biological activity of this compound, highlighting its pharmacological effects, clinical efficacy, and potential side effects based on diverse research studies.

Pharmacological Profile

This compound exhibits a complex pharmacological profile characterized by its agonistic activity on dopamine receptors. It has been shown to effectively reduce symptoms associated with Parkinson's disease, particularly in patients who have experienced disease progression despite ongoing treatment with levodopa and carbidopa.

Key Findings from Clinical Studies

-

Efficacy in Parkinson's Disease :

- A clinical trial involving 20 patients demonstrated that the addition of this compound to an existing regimen of levodopa and carbidopa resulted in significant improvements in motor symptoms. Specifically, there was a marked reduction in rigidity, tremor, bradykinesia, and gait disturbances (P < 0.01) over a six-month period .

- The mean daily dose of lergotrile was 52 mg, which allowed for a 15% reduction in the mean daily dose of levodopa .

-

Hormonal Effects :

- This compound has been shown to influence serum levels of various hormones. In a study involving normal males, administration of 2 mg lergotrile resulted in decreased prolactin (PRL) levels and increased growth hormone (GH) peaks . This suggests its potential utility in conditions like acromegaly where GH secretion is dysregulated.

- Comparative Studies :

Case Studies

Several case studies have provided insights into the practical applications of this compound:

- Case Study 1 : A patient with advanced Parkinson's disease exhibited significant improvement in motor functions after introducing this compound into their treatment plan. The patient reported decreased involuntary movements and improved overall quality of life.

- Case Study 2 : In another instance involving patients with hyperprolactinemia, lergotrile effectively reduced PRL levels while maintaining stable GH levels, indicating its dual action on different hormonal pathways .

Side Effects and Considerations

While this compound is generally well-tolerated, some side effects have been observed:

- Increased incidence of mental changes and orthostatic hypotension were noted following treatment .

- Elevations in serum transaminase levels were documented in some patients, necessitating careful monitoring during therapy .

Summary Table of Clinical Findings

Propriétés

Numéro CAS |

51473-23-5 |

|---|---|

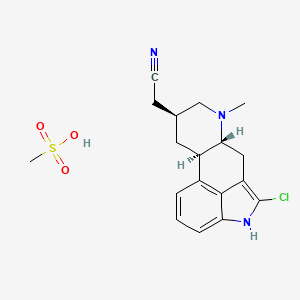

Formule moléculaire |

C18H22ClN3O3S |

Poids moléculaire |

395.9 g/mol |

Nom IUPAC |

2-[(6aR,9S,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetonitrile;methanesulfonic acid |

InChI |

InChI=1S/C17H18ClN3.CH4O3S/c1-21-9-10(5-6-19)7-12-11-3-2-4-14-16(11)13(8-15(12)21)17(18)20-14;1-5(2,3)4/h2-4,10,12,15,20H,5,7-9H2,1H3;1H3,(H,2,3,4)/t10-,12-,15-;/m1./s1 |

Clé InChI |

WXHDJVDIJQDJMK-AYJWUPBJSA-N |

SMILES |

CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CC#N.CS(=O)(=O)O |

SMILES isomérique |

CN1C[C@@H](C[C@H]2[C@H]1CC3=C(NC4=CC=CC2=C34)Cl)CC#N.CS(=O)(=O)O |

SMILES canonique |

CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CC#N.CS(=O)(=O)O |

Apparence |

Solid powder |

Key on ui other cas no. |

51473-23-5 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Lergotrile mesylate; LY 83636; LY-83636; LY83636; 83636; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.